6-fluoro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
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Overview
Description
6-Fluoro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a quinoline core, a fluorine atom, a hydroxyl group, and a thiadiazole moiety
Mechanism of Action
Target of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral activities . They are known to inhibit various enzymes, enhancing their biological activity .
Mode of Action
It has been observed that the compound interacts with titanium oxide nanoparticles (tio2 nps), leading to fluorescence quenching mechanisms . This interaction reveals a mix of static and dynamic fluorescence quenching mechanisms, with increasing quenching constants (Ksv) and a higher bimolecular quenching rate constant (Kq) .
Biochemical Pathways
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Pharmacokinetics
Quinoline derivatives are known to exhibit good antimicrobial activity against various gram-positive and gram-negative microbial species .
Result of Action
The interaction between the compound and tio2 nps has been observed to result in fluorescence quenching mechanisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the interaction between the compound and TiO2 NPs is influenced by temperature, with a temperature-dependent increase in binding sites observed . Additionally, the impact of varying TiO2 NP concentrations on the compound’s absorption has been analyzed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-fluoroquinoline-3-carboxamide
4-hydroxyquinoline-3-carboxamide
N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
Uniqueness: 6-Fluoro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research.
Properties
IUPAC Name |
6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O2S/c1-6-17-18-13(21-6)16-12(20)9-5-15-10-3-2-7(14)4-8(10)11(9)19/h2-5H,1H3,(H,15,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINOGWOIYDLAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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